molecular formula C11H11BrClN3 B1483670 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2091576-83-7

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483670
CAS No.: 2091576-83-7
M. Wt: 300.58 g/mol
InChI Key: LVLSRKFYDJTAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains bromine and chlorine atoms, which are often used in organic synthesis due to their reactivity .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible starting material could be 4-bromo-1H-pyrazole, which can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . Protodeboronation of pinacol boronic esters is a potential method for the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a bromine atom, a chlorine atom, and a pyridine ring .


Chemical Reactions Analysis

The compound’s chemical reactions would be influenced by its functional groups. For instance, the bromine and chlorine atoms could undergo nucleophilic substitution reactions . The pyrazole ring could also participate in various reactions, such as oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, its solubility would be affected by the polarities of its functional groups .

Scientific Research Applications

  • Photoinduced Tautomerization : Compounds similar to the requested chemical, such as 2-(1H-pyrazol-5-yl)pyridine and its derivatives, have been studied for their unique ability to exhibit three types of photoreactions, including excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer. These properties make them interesting for studies in photochemistry (Vetokhina et al., 2012).

  • Synthesis of Polyheterocyclic Ring Systems : Derivatives of pyrazolo[3,4-b]pyridine, which is structurally similar to the chemical , have been used as precursors for constructing new polyheterocyclic ring systems. These have potential applications in developing new pharmaceuticals and materials science (Abdel‐Latif et al., 2019).

  • Intermediate in Time-Resolved Fluorescence Immunoassay : Compounds like 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, closely related to the requested chemical, are used as intermediates in the preparation of chelates for time-resolved fluorescence immunoassays. This application is significant in biochemical analysis and diagnostics (Pang Li-hua, 2009).

  • Catalysis in Ethylene Oligomerization : Nickel(II) complexes involving pyrazolylpyridines, similar to the chemical of interest, have been synthesized and used as catalysts in ethylene oligomerization reactions. These have potential applications in industrial chemistry and material science (Nyamato et al., 2016).

  • Inhibitor for Steel Corrosion : Pyrazole derivatives, including compounds similar to the one , have been studied for their effectiveness as inhibitors in the corrosion of steel in acidic environments. This has implications in materials science and engineering (Bouklah et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a reagent in organic synthesis, its bromine and chlorine atoms could act as leaving groups in nucleophilic substitution reactions .

Safety and Hazards

As with any chemical compound, handling “3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could involve exploring its potential applications in organic synthesis and medicinal chemistry. Its reactivity and complex structure make it a promising candidate for the synthesis of various pharmaceutical and biologically active compounds .

Properties

IUPAC Name

3-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSRKFYDJTAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.